

JND3229 target selectivity profile

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Compound of Interest		
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An In-Depth Technical Guide on the Target Selectivity Profile of JND3229

For Researchers, Scientists, and Drug Development Professionals

Introduction

JND3229 is a reversible, pyrimidopyrimidinone-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] It has demonstrated significant potency against EGFR mutations that confer resistance to third-generation EGFR inhibitors, such as osimertinib.[1][2] Notably, JND3229 is effective against the C797S mutation, which is a key mechanism of acquired resistance in non-small cell lung cancer (NSCLC).[1][2][3][4] This document provides a comprehensive overview of the target selectivity profile of JND3229, detailing its activity on various EGFR mutants and its effects on cancer cell proliferation. The methodologies for the key experiments are also described, along with visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory activity of **JND3229** has been quantified through both enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition Profile of JND3229



Target Kinase	IC50 (nM)
EGFRL858R/T790M/C797S	5.8[1][3][5][6]
EGFRWT (Wild-Type)	6.8[1][5]
EGFRL858R/T790M	30.5[1][5]

Table 2: Anti-proliferative Activity of JND3229 in Cancer

Cell Lines

Cell Line	EGFR Status	IC50 (μM)
BaF3	EGFRL858R/T790M/C797S	0.51[1][6]
BaF3	EGFR19D/T790M/C797S	0.32[1][6]
NCI-H1975	EGFRT790M	0.31[1]
A431	Overexpression of EGFRWT	0.27[5]

Experimental Protocols

The following sections detail the methodologies used to generate the data presented above.

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition

The inhibitory activity of **JND3229** against various EGFR kinase mutants was determined using an ELISA-based assay.[1]

- Objective: To measure the concentration of JND3229 required to inhibit 50% of the EGFR kinase activity (IC50).
- Methodology:
 - Recombinant EGFR kinase domains (wild-type and mutants) were coated onto microtiter plates.



- A kinase reaction buffer containing a specific substrate (e.g., a synthetic peptide) and ATP was added to the wells.
- JND3229 was added in a series of dilutions to determine its dose-response effect.
- The plates were incubated to allow the kinase reaction (phosphorylation of the substrate) to proceed.
- The reaction was stopped, and a primary antibody specific to the phosphorylated substrate was added.
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was then added.
- A chromogenic substrate was introduced, and the resulting colorimetric signal, proportional to the extent of substrate phosphorylation, was measured using a plate reader.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The anti-proliferative effects of **JND3229** were assessed in various engineered and cancer cell lines.[1]

- Objective: To determine the concentration of JND3229 required to inhibit 50% of cell growth (IC50).
- Methodology:
 - Cells (e.g., BaF3 expressing EGFR mutants, NCI-H1975) were seeded in 96-well plates and allowed to adhere overnight.
 - The cells were treated with various concentrations of JND3229 for a specified period (e.g., 72 hours).



- Cell viability was assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Luminescence was measured with a microplate reader.
- IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

To confirm the mechanism of action, the effect of **JND3229** on EGFR phosphorylation within the cell was investigated.[1]

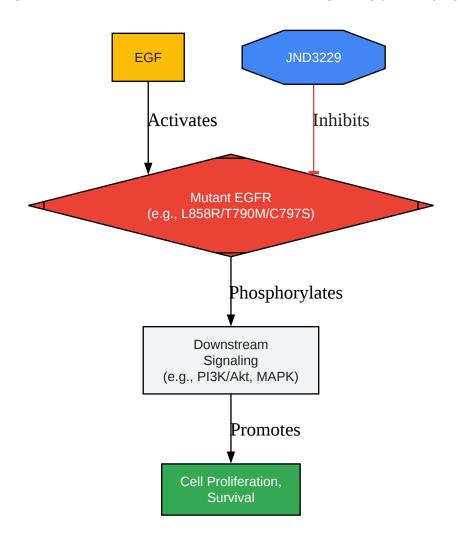
- Objective: To visualize the dose-dependent inhibition of EGFR phosphorylation by JND3229.
- · Methodology:
 - BaF3 cells overexpressing specific EGFR mutants were treated with increasing concentrations of JND3229 for 2 hours.[1]
 - Following treatment, the cells were stimulated with EGF for 15 minutes to induce EGFR phosphorylation.[1]
 - The cells were lysed, and total protein concentrations were determined.
 - Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
 - After washing, the membrane was incubated with a corresponding secondary antibody.
 - The protein bands were visualized using an enhanced chemiluminescence (ECL)
 detection system. The results demonstrated that JND3229 potently inhibited the



phosphorylation of EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S in a dose-dependent manner.[1][5]

Visualizations Signaling Pathway Diagram

The following diagram illustrates the inhibition of the EGFR signaling pathway by JND3229.



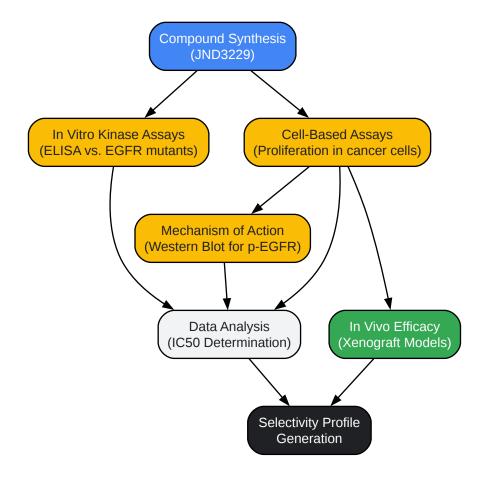
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JND3229 inhibits mutant EGFR signaling.

Experimental Workflow Diagram

This diagram outlines the general workflow for characterizing the target selectivity of a kinase inhibitor like **JND3229**.





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Workflow for **JND3229** selectivity profiling.

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